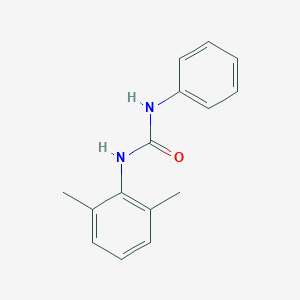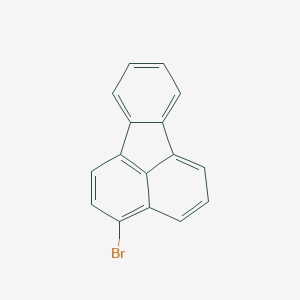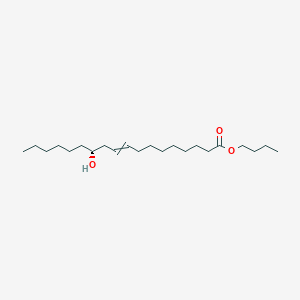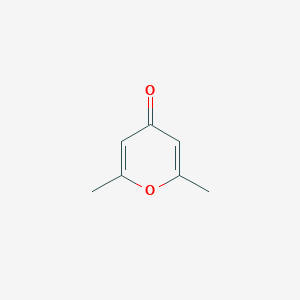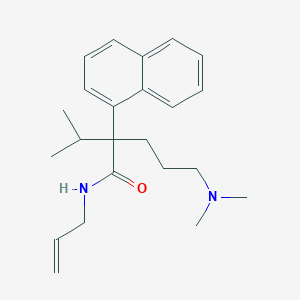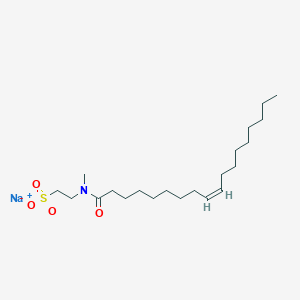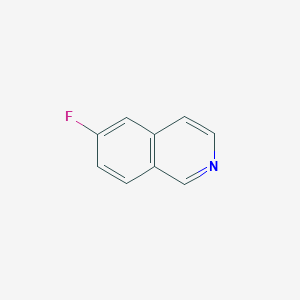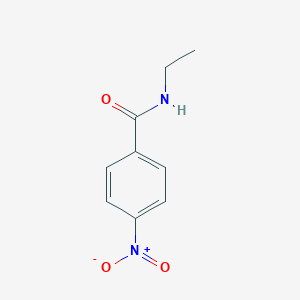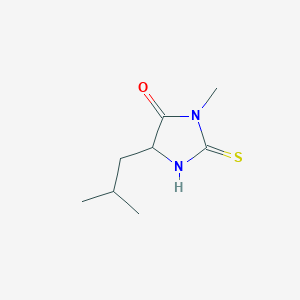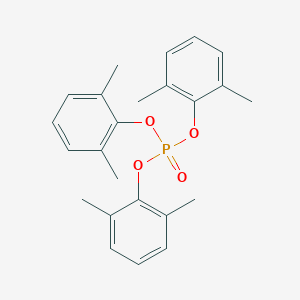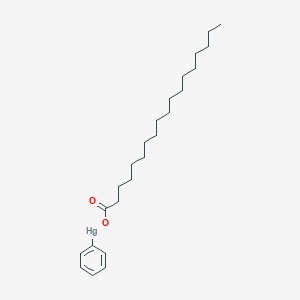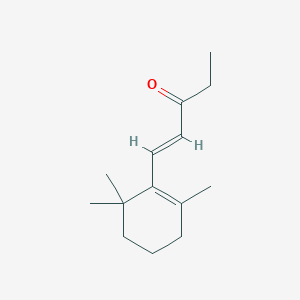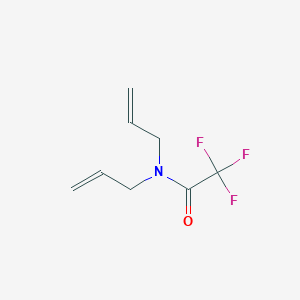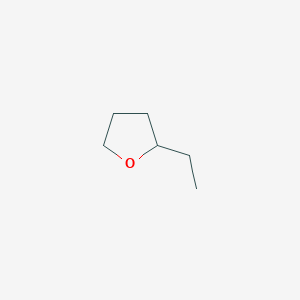
Furan, 2-ethyltetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-ethyltetrahydro- is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound with a five-membered ring containing one oxygen atom and one methyl group attached to it. This compound has shown great potential for use in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Furan, 2-ethyltetrahydro- has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a starting material for the synthesis of various pharmaceuticals such as antihistamines and anti-asthma drugs. In agriculture, it has been used as a pesticide and as a growth regulator for plants. In material science, it has been used as a monomer for the synthesis of polymers such as polyurethanes and polyesters.
Wirkmechanismus
The mechanism of action of Furan, 2-ethyltetrahydro- is not fully understood. However, it is believed to act through various pathways such as the inhibition of enzymes and the modulation of gene expression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Furan, 2-ethyltetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Furan, 2-ethyltetrahydro- has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, it has some limitations. It is highly reactive and can react with other compounds in the laboratory, which can lead to false positive results. It is also toxic in high concentrations and can cause harm to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for research on Furan, 2-ethyltetrahydro-. One potential direction is the development of new pharmaceuticals based on this compound. It has shown great potential for the treatment of cancer and inflammation, and further research could lead to the development of more effective drugs. Another direction is the use of this compound in agriculture as a natural pesticide and growth regulator. It could also be used as a biofuel feedstock due to its high energy content. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify new applications in various fields of science.
Conclusion
Furan, 2-ethyltetrahydro- is a unique compound with great potential for use in various fields of science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new pharmaceuticals. Its use as a pesticide and growth regulator in agriculture could lead to more sustainable and environmentally friendly farming practices. Further research is needed to fully understand the mechanism of action of this compound and to identify new applications in various fields of science.
Synthesemethoden
The synthesis of Furan, 2-ethyltetrahydro- can be achieved through several methods. One of the most common methods is the reduction of furfural with sodium borohydride in the presence of a catalyst such as palladium on carbon. Another method involves the reduction of 2-acetylfuran with sodium borohydride in ethanol. The yield of this compound can be improved by using a solvent such as methanol or by increasing the reaction temperature.
Eigenschaften
CAS-Nummer |
1003-30-1 |
|---|---|
Produktname |
Furan, 2-ethyltetrahydro- |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-ethyloxolane |
InChI |
InChI=1S/C6H12O/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
IHMXVSZXHFTOFN-UHFFFAOYSA-N |
SMILES |
CCC1CCCO1 |
Kanonische SMILES |
CCC1CCCO1 |
Andere CAS-Nummern |
1003-30-1 |
Synonyme |
2-Ethyltetrahydrofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



